3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, commonly known as MDL-100,240, is a synthetic compound that belongs to the spirocyclic class of compounds. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). MDL-100,240 has shown potential therapeutic effects in the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
MDL-100,240 works by inhibiting the enzyme 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, MDL-100,240 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
MDL-100,240 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes. In addition, MDL-100,240 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MDL-100,240 in lab experiments is its potent and selective inhibition of 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which allows for the study of the physiological effects of GLP-1 and GIP without interference from 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. However, one limitation is that MDL-100,240 is a synthetic compound and may not accurately reflect the physiological effects of endogenous GLP-1 and GIP.
Future Directions
1. Further research into the potential therapeutic effects of MDL-100,240 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
2. Development of more potent and selective 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione inhibitors.
3. Investigation of the long-term safety and efficacy of MDL-100,240 in the treatment of type 2 diabetes.
4. Study of the anti-inflammatory effects of MDL-100,240 in other inflammatory diseases.
5. Investigation of the potential use of MDL-100,240 in combination with other anti-diabetic drugs for improved glucose control.
Synthesis Methods
MDL-100,240 can be synthesized by the reaction of 2-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1,3-dichloro-2-propanol to form the spirocyclic compound.
Scientific Research Applications
MDL-100,240 has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes.
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-2-3-7-12(11)10-17-13(18)15(16-14(17)19)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXVFBLXOOFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3(CCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.